molecular formula C14H16Cl2N4O3 B11529869 (2E)-N-tert-butyl-N-(2,2-dichloroethenyl)-2-(3-nitrobenzylidene)hydrazinecarboxamide

(2E)-N-tert-butyl-N-(2,2-dichloroethenyl)-2-(3-nitrobenzylidene)hydrazinecarboxamide

Cat. No.: B11529869
M. Wt: 359.2 g/mol
InChI Key: HEOYWKARWGQAAE-CAOOACKPSA-N
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Description

(2E)-N-tert-butyl-N-(2,2-dichloroethenyl)-2-(3-nitrobenzylidene)hydrazinecarboxamide is a synthetic organic compound that belongs to the class of hydrazinecarboxamides. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-tert-butyl-N-(2,2-dichloroethenyl)-2-(3-nitrobenzylidene)hydrazinecarboxamide typically involves the reaction of tert-butyl hydrazinecarboxamide with 2,2-dichloroethenyl and 3-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-tert-butyl-N-(2,2-dichloroethenyl)-2-(3-nitrobenzylidene)hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The dichloroethenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst, ethanol solvent.

    Reduction: Potassium permanganate, water solvent.

    Substitution: Amines or thiols, organic solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the dichloroethenyl group results in the formation of new derivatives with different functional groups.

Scientific Research Applications

(2E)-N-tert-butyl-N-(2,2-dichloroethenyl)-2-(3-nitrobenzylidene)hydrazinecarboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-tert-butyl-N-(2,2-dichloroethenyl)-2-(3-nitrobenzylidene)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. For instance, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein production. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-tert-butyl-N-(2,2-dichloroethenyl)-2-(3-nitrobenzylidene)hydrazinecarboxamide: can be compared with other hydrazinecarboxamides that have similar structures but different substituents.

    N-tert-butyl-N-(2,2-dichloroethenyl)-2-(benzylidene)hydrazinecarboxamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    N-tert-butyl-N-(2,2-dichloroethenyl)-2-(3-methylbenzylidene)hydrazinecarboxamide: Contains a methyl group instead of a nitro group, which may influence its chemical properties.

Uniqueness

The presence of the nitro group in this compound makes it unique compared to other similar compounds. The nitro group can participate in various chemical reactions, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C14H16Cl2N4O3

Molecular Weight

359.2 g/mol

IUPAC Name

1-tert-butyl-1-(2,2-dichloroethenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]urea

InChI

InChI=1S/C14H16Cl2N4O3/c1-14(2,3)19(9-12(15)16)13(21)18-17-8-10-5-4-6-11(7-10)20(22)23/h4-9H,1-3H3,(H,18,21)/b17-8+

InChI Key

HEOYWKARWGQAAE-CAOOACKPSA-N

Isomeric SMILES

CC(C)(C)N(C=C(Cl)Cl)C(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)N(C=C(Cl)Cl)C(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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